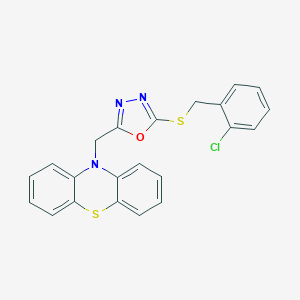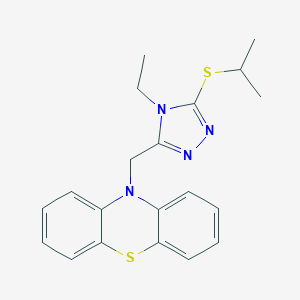![molecular formula C19H13N5OS B292921 6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B292921.png)
6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound belongs to the family of thienopyrimidines and has shown promising results in various studies. In
作用机制
The mechanism of action of 6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one is not fully understood. However, studies have suggested that the compound inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, the compound has been found to induce apoptosis in cancer cells. The compound has also been studied for its potential as an anti-angiogenic agent, which means that it can prevent the formation of new blood vessels that are necessary for tumor growth.
实验室实验的优点和局限性
6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one has several advantages for lab experiments. The compound is relatively easy to synthesize, and it is stable under various conditions. Additionally, the compound has shown promising results in various scientific research applications. However, the compound has some limitations for lab experiments. The compound has low solubility in water, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for the study of 6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one. One potential direction is to further explore the compound's potential as an anticancer agent. Additionally, the compound could be studied for its potential as an anti-inflammatory agent and anti-angiogenic agent. Further research could also focus on improving the compound's solubility in water, which could make it more useful in certain experiments. Finally, the compound could be studied for its potential as a therapeutic agent for other diseases beyond cancer and inflammation.
合成方法
The synthesis of 6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one is a multi-step process that involves the reaction of various reagents. The synthesis method begins with the reaction of 2-aminobenzimidazole with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)benzimidazole. The next step involves the reaction of 2-(2-chloroacetyl)benzimidazole with 2-aminothiophenol to form 6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one. The final product is then purified through recrystallization.
科学研究应用
6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one has shown promising results in various scientific research applications. The compound has been studied for its potential as an anticancer agent, and it has been found to inhibit the growth of various cancer cell lines. Additionally, the compound has been studied for its potential as an anti-inflammatory agent and has shown to reduce inflammation in various animal models.
属性
分子式 |
C19H13N5OS |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H13N5OS/c25-18-16-15(20-10-21-18)14(17-23-12-8-4-5-9-13(12)24-17)19(26-16)22-11-6-2-1-3-7-11/h1-10,22H,(H,23,24)(H,20,21,25) |
InChI 键 |
CBVLAZRZVZETGE-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)NC2=C(C3=C(S2)C(=O)N=CN3)C4=NC5=CC=CC=C5N4 |
SMILES |
C1=CC=C(C=C1)NC2=C(C3=C(S2)C(=O)N=CN3)C4=NC5=CC=CC=C5N4 |
规范 SMILES |
C1=CC=C(C=C1)NC2=C(C3=C(S2)C(=O)N=CN3)C4=NC5=CC=CC=C5N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-chlorophenyl)-2-(1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone](/img/structure/B292838.png)
![8-Acetyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl 4-fluorobenzyl sulfide](/img/structure/B292839.png)
![5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B292841.png)
![2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile](/img/structure/B292842.png)


![N,5-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B292850.png)
![N-[3-(allylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B292852.png)
![4-[4-{[(3-{4-nitrophenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B292853.png)
![7-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292855.png)
![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(1,3-diphenylpyrazol-4-yl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292857.png)
![6-amino-5-[(6-amino-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-(4-nitrophenyl)methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292859.png)

